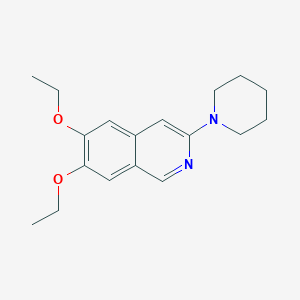
4-(1-methyl-4-piperidinyl)morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-methyl-4-piperidinyl)morpholine, also known as MPMP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPMP is a heterocyclic organic compound that contains a morpholine ring and a piperidine ring. It is synthesized through a multistep process, and its structure has been extensively studied through various analytical techniques.
Mecanismo De Acción
The mechanism of action of 4-(1-methyl-4-piperidinyl)morpholine is not fully understood, but it is believed to act as a modulator of various biological pathways, including the cholinergic system. 4-(1-methyl-4-piperidinyl)morpholine has been shown to bind to acetylcholine receptors, which are involved in various physiological processes, including learning and memory.
Biochemical and Physiological Effects:
4-(1-methyl-4-piperidinyl)morpholine has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, which is an enzyme that degrades acetylcholine. 4-(1-methyl-4-piperidinyl)morpholine has also been shown to enhance the release of acetylcholine, which is a neurotransmitter that plays a crucial role in various physiological processes, including muscle contraction and cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(1-methyl-4-piperidinyl)morpholine has several advantages for lab experiments, including its ease of synthesis and availability. However, 4-(1-methyl-4-piperidinyl)morpholine also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the research on 4-(1-methyl-4-piperidinyl)morpholine, including the development of novel drug candidates based on its structure, the synthesis of new materials using 4-(1-methyl-4-piperidinyl)morpholine as a building block, and the investigation of its potential catalytic activity in various reactions. Further studies are also needed to fully understand its mechanism of action and potential side effects.
Métodos De Síntesis
The synthesis of 4-(1-methyl-4-piperidinyl)morpholine involves several steps, including the reaction of piperidine with formaldehyde to form 4-piperidone, which is then reacted with methylamine to form 4-(1-methyl-4-piperidinyl)-2-butanone. The final step involves the reaction of this intermediate with morpholine to produce 4-(1-methyl-4-piperidinyl)morpholine.
Aplicaciones Científicas De Investigación
4-(1-methyl-4-piperidinyl)morpholine has been widely studied for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 4-(1-methyl-4-piperidinyl)morpholine has been investigated as a potential drug candidate for the treatment of various diseases, including cancer and Alzheimer's disease. In materials science, 4-(1-methyl-4-piperidinyl)morpholine has been used as a building block for the synthesis of novel materials, such as metal-organic frameworks. In catalysis, 4-(1-methyl-4-piperidinyl)morpholine has been used as a ligand for the synthesis of various metal complexes, which have shown promising catalytic activity in various reactions.
Propiedades
IUPAC Name |
4-(1-methylpiperidin-4-yl)morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O/c1-11-4-2-10(3-5-11)12-6-8-13-9-7-12/h10H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKAGMIKIHFHLJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(CC1)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5513825 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-[3-(4-bromophenyl)acryloyl]azepane](/img/structure/B5761275.png)
![1-{2-[(6-ethyl-4-methyl-2-quinazolinyl)amino]-4-methyl-5-pyrimidinyl}ethanone](/img/structure/B5761282.png)
![3-{[(6-nitro-1,3-benzodioxol-5-yl)methylene]amino}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5761295.png)

![1-[(5-chloro-2-thienyl)carbonyl]-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761325.png)
![2-(3-fluorophenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5761331.png)
![(5'-butyl-2'-oxospiro[1,3-dioxolane-2,3'-indol]-1'(2'H)-yl)acetonitrile](/img/structure/B5761338.png)
![1-(2,2-dimethylpropanoyl)-4-[(4-fluorophenyl)sulfonyl]piperazine](/img/structure/B5761339.png)
![1-{1-[2-(3-methoxyphenoxy)ethyl]-1H-indol-3-yl}ethanone](/img/structure/B5761348.png)
